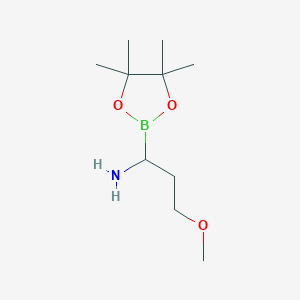
3-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C10H22BNO3 and its molecular weight is 215.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical identifiers:
- Molecular Formula : C12H18BNO3
- Molecular Weight : 225.09 g/mol
- CAS Number : 3866161
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its boron-containing moiety, which can interact with biological systems in various ways. The dioxaborolane structure is known for its ability to form reversible covalent bonds with biomolecules, influencing enzymatic activities and cellular signaling pathways.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
| Activity | Description |
|---|---|
| Anticancer | Potential to inhibit tumor growth through modulation of signaling pathways. |
| Antiviral | Inhibitory effects on viral replication processes in vitro. |
| Neuroprotective | Protective effects against neurodegenerative processes in cellular models. |
Anticancer Activity
A study investigated the effect of boron-containing compounds on cancer cell lines. The results showed that this compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antiviral Effects
Another research highlighted the antiviral properties of similar dioxaborolane derivatives against Hepatitis C Virus (HCV). The study revealed that these compounds could inhibit HCV replication by interfering with viral entry mechanisms and disrupting the viral life cycle .
Neuroprotective Properties
In neuropharmacological studies, the compound was shown to exhibit protective effects against oxidative stress-induced neuronal damage. It enhanced the survival rate of neuronal cells exposed to neurotoxic agents by modulating antioxidant enzyme activities .
Safety and Toxicology
Toxicological assessments indicate that while the compound has promising biological activities, it also presents certain hazards. It is classified as harmful if swallowed and may cause skin irritation . Thus, appropriate handling and safety precautions are necessary during research and application.
Properties
Molecular Formula |
C10H22BNO3 |
|---|---|
Molecular Weight |
215.10 g/mol |
IUPAC Name |
3-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine |
InChI |
InChI=1S/C10H22BNO3/c1-9(2)10(3,4)15-11(14-9)8(12)6-7-13-5/h8H,6-7,12H2,1-5H3 |
InChI Key |
YITNOZXVBRPRMN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CCOC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















